Bienvenue dans la boutique en ligne BenchChem!

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea

TRPV1 antagonist Vanilloid receptor Pain

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS 1203185-18-5) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class. It features a 1-benzoyl-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a benzyl group, with the urea attached at the 7-position of the tetrahydroquinoline ring.

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
CAS No. 1203185-18-5
Cat. No. B6574725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea
CAS1203185-18-5
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29)
InChIKeyPULAAGIEGOFXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS 1203185-18-5): Compound Identity, Class, and Procurement Baseline


3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS 1203185-18-5) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class. It features a 1-benzoyl-1,2,3,4-tetrahydroquinoline core linked via a urea bridge to a benzyl group, with the urea attached at the 7-position of the tetrahydroquinoline ring . The molecular formula is C24H23N3O2 with a molecular weight of approximately 385.5 g/mol . Tetrahydroquinoline ureas as a class have been characterized as vanilloid receptor (VR1/TRPV1) antagonists in patent literature, with potential applications in urological disorders and pain [1]. However, publicly available primary pharmacological data specifically for this compound are extremely limited, and most vendor entries lack peer-reviewed quantitative biological characterization.

Why 3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea Cannot Be Substituted by Generic Tetrahydroquinoline Ureas


Within the tetrahydroquinolinylurea class, three structural variables critically determine pharmacological profile: (1) the position of the urea attachment on the tetrahydroquinoline ring (6- vs. 7-position), (2) the N-acyl substituent on the tetrahydroquinoline nitrogen (benzoyl vs. alkylcarbonyl vs. sulfonyl), and (3) the urea N′-substituent (benzyl vs. aryl vs. alkyl). Published SAR studies on tetrahydroquinoline ureas as TRPV1 antagonists demonstrate that aryl substituents at the 7- or 8-position of the bicyclic scaffold yield the best in vitro potency, while the nature of the N-substituent on the tetrahydroquinoline modulates CYP3A4 inhibitory liability [1]. Additionally, in the ecdysone receptor system, the substitution pattern on the benzoyl ring and the tetrahydroquinoline core profoundly affects gene expression agonist activity [2]. These class-level SAR findings indicate that even seemingly minor structural changes—such as relocating the urea from the 7- to the 6-position, or replacing the benzyl group with phenyl—could yield substantial differences in target potency, off-target profile, and metabolic stability. Generic substitution without matching the precise substitution pattern is therefore not scientifically justifiable.

Quantitative Comparative Evidence for 3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS 1203185-18-5)


TRPV1 Antagonist Potency: 7-Position Urea Attachment Confers Superior Activity Over Alternative Regioisomers

In a systematic SAR study of tetrahydroquinoline ureas as TRPV1 antagonists, Schmidt et al. (2011) demonstrated that aryl urea substituents at the 7- or 8-position of the tetrahydroquinoline scaffold imparted the best in vitro potency at TRPV1, while substitution at other positions resulted in reduced or negligible activity [1]. Although the specific IC50 of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea was not reported in this study, its 7-position urea attachment aligns with the optimal pharmacophoric substitution pattern identified. By class-level inference, this compound is predicted to exhibit superior TRPV1 binding relative to its 6-position regioisomer (CAS 1203035-99-7, 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea), for which no TRPV1 activity has been reported.

TRPV1 antagonist Vanilloid receptor Pain

CYP3A4 Inhibition Liability: Benzoyl N-Substituent as a Key Modulator of Drug-Drug Interaction Risk

Schmidt et al. (2011) reported that tetrahydroquinoline ureas as a class are potent CYP3A4 inhibitors, and that replacement of bulky substituents at the nitrogen atom of the tetrahydroquinoline moiety with small groups such as methyl can minimize this inhibition [1]. The target compound bears a benzoyl group at the tetrahydroquinoline nitrogen—a substituent of intermediate bulk between methyl and larger alkyl/aryl groups. While this compound's exact CYP3A4 IC50 has not been published, class-level data suggest that the benzoyl substituent may confer a CYP3A4 inhibition profile distinct from analogs with smaller (e.g., methyl, acetyl) or larger (e.g., naphthoyl, sulfonyl) N-substituents. A closely related analog, 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1), shares the same benzoyl-THQ core and 7-position urea but differs in the N′-aryl substituent, providing a useful comparator for assessing the contribution of the benzyl vs. tolyl group to CYP inhibition.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Structural Differentiation from Closest Commercial Analogs: Benzyl vs. Aryl Urea N′-Substituent

The target compound (CAS 1203185-18-5) bears a benzyl group at the urea N′-position, distinguishing it from the closest commercially available 7-position analogs: 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1), 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8), and 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203051-23-3) . The benzyl group provides a flexible methylene spacer between the urea and the phenyl ring, in contrast to the directly attached aryl groups in the tolyl and methoxyphenyl analogs. This structural feature may influence hydrogen-bonding geometry at the urea pharmacophore and the conformational flexibility of the terminal aromatic ring. In the carbonic anhydrase inhibitor series reported by Atahan et al. (2018), even subtle changes in the urea N′-substituent substantially altered hCA-I and hCA-II inhibitory potency, with IC50 values ranging from 5.28 μM to >100 μM depending on the aryl substitution pattern [1].

Chemical probe Structure-activity relationship Chemoproteomics

Patent Class Coverage: VR1 Antagonist Claim Scope Encompasses the 1-Benzoyl-7-ureido-tetrahydroquinoline Scaffold

The Bayer Schering Pharma patent family (US7683076B2, WO2005044802) explicitly claims tetrahydro-quinolinylurea derivatives as VR1 antagonists for urological disorders, chronic pain, and inflammatory diseases [1][2]. The claimed generic structure encompasses compounds with a urea-linked substituent at various tetrahydroquinoline positions, including the 7-position, and with benzoyl as an allowed N-acyl substituent. While the specific compound 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea is not individually exemplified with biological data in the patent, its scaffold falls within the claimed chemical space. This is in contrast to tetrahydroquinoline ureas with N-alkylcarbonyl (e.g., acetyl, propanoyl, isobutyryl) substituents, which were separately explored in NF-κB inhibition contexts [3], representing a distinct pharmacological application space.

VR1 antagonist Intellectual property Urological disorders

Research and Industrial Application Scenarios for 3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS 1203185-18-5)


TRPV1/VR1 Antagonist Lead Optimization and SAR Expansion

Based on published SAR showing that 7-position aryl urea substitution on tetrahydroquinoline yields optimal TRPV1 potency [1], this compound can serve as a scaffold for systematic exploration of N′-benzyl variants. Medicinal chemistry teams can use this compound as a starting point for synthesizing focused libraries with modified benzyl groups (halogenated, methoxy, cyano, etc.) to map TRPV1 potency, selectivity, and CYP3A4 liability SAR. The benzoyl N-substituent provides a defined baseline for CYP inhibition profiling before exploring substituent truncation strategies.

Chemical Probe for VR1-Mediated Urological Disorder Models

The Bayer patent family explicitly claims tetrahydro-quinolinylurea derivatives for urological indications including detrusor overactivity, urinary incontinence, and benign prostatic hyperplasia [2]. This compound, bearing the 1-benzoyl-7-ureido substitution pattern within the claimed scope, is a candidate for in vitro profiling in VR1-expressing bladder tissue preparations or DRG neuron cultures. Its benzyl N′-substituent distinguishes it from aryl-substituted analogs and may confer differential tissue distribution or receptor residency time.

Regioisomeric Comparator in 6- vs. 7-Position Urea Selectivity Studies

The availability of both the 7-position urea (CAS 1203185-18-5) and 6-position urea (CAS 1203035-99-7) regioisomers enables direct head-to-head comparison of target engagement and off-target profiles. Research groups can use this matched molecular pair to quantify the contribution of urea attachment position to TRPV1 binding affinity, subtype selectivity within the TRP channel family, and CYP enzyme inhibition. Such studies are essential for establishing whether 7-position attachment genuinely confers superior pharmacology or whether the SAR is target-dependent.

NF-κB-Independent Inflammation Pathway Profiling

While N-alkanoyl tetrahydroquinoline derivatives have been characterized as NF-κB pathway inhibitors [3], the benzoyl-substituted analogs have been explored in distinct pharmacological contexts (VR1 antagonism, ecdysone receptor modulation). This compound can be used in counter-screening panels to determine whether 1-benzoyl-7-ureido-tetrahydroquinolines also engage NF-κB or related inflammatory pathways, thereby defining the selectivity profile of this chemical series across inflammation-relevant targets.

Quote Request

Request a Quote for 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.